molecular formula C16H24N4O4 B14935244 methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate

methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate

Cat. No.: B14935244
M. Wt: 336.39 g/mol
InChI Key: OUVWKECTKDYUEB-UHFFFAOYSA-N
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Description

Methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate is a complex organic compound that features a piperidine and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is often formed through the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Coupling Reactions: The piperidine and pyridazine rings are then coupled through acylation or other suitable reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate is unique due to its specific combination of piperidine and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

Methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate is a complex organic compound with significant biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

PropertyValue
Molecular Formula C16H24N4O4
Molecular Weight 336.39 g/mol
IUPAC Name methyl 3-[[2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate
CAS Number 1282122-21-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The compound may inhibit certain enzymes or receptors that play critical roles in cellular signaling pathways associated with tumor growth.

Key Mechanisms:

  • Enzyme Inhibition: It is hypothesized that the compound inhibits key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation: The compound may interact with growth factor receptors, potentially altering their signaling cascades and impacting cell division.

Biological Evaluation

Recent studies have demonstrated the cytotoxic effects of this compound across various human cancer cell lines. For instance, it has shown potent activity against glioblastoma and neuroblastoma cells, indicating its potential as a therapeutic agent.

Case Study Findings:

A notable study evaluated the compound's efficacy in several cancer cell lines:

Cell LineLC50 (nM)Response Type
U87 (Glioblastoma)200 ± 60High sensitivity
BE (Neuroblastoma)18.9Significant apoptosis
SK (Neuroblastoma)>3000Lower sensitivity

The study indicated that the compound was significantly more effective in eradicating chemoresistant BE cells compared to other tested compounds. The observed LC50 values suggest that this compound has a strong potential for further development as an anticancer agent.

Cytotoxicity and Cellular Effects

The cytotoxic effects of this compound were assessed using clonogenic assays, revealing significant morphological changes in treated cells:

Observed Changes:

  • Giant Cells: Treatment resulted in the formation of giant cells with multiple nuclei.
  • Nuclear Size Heterogeneity: Increased variability in nuclear size was noted.
  • Apoptotic Indicators: A substantial subdiploid population was detected, indicating a high rate of apoptosis among treated cells.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

methyl 3-[[2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate

InChI

InChI=1S/C16H24N4O4/c1-12-6-9-19(10-7-12)13-3-4-15(22)20(18-13)11-14(21)17-8-5-16(23)24-2/h3-4,12H,5-11H2,1-2H3,(H,17,21)

InChI Key

OUVWKECTKDYUEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)OC

Origin of Product

United States

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